molecular formula C7H9N3O B1384399 2-Amino-6-cyclopropylpyrimidin-4-OL CAS No. 21573-08-0

2-Amino-6-cyclopropylpyrimidin-4-OL

Cat. No. B1384399
CAS RN: 21573-08-0
M. Wt: 151.17 g/mol
InChI Key: KGEQZBGKOFFIAI-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropylpyrimidin-4-OL (ACCP) is a synthetic compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature. For instance, the synthesis of numerous pyrimidine analogs has been achieved by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of ACCP includes a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3. The cyclopropyl group is attached at position 6, and an amino group is attached at position 2 .


Physical And Chemical Properties Analysis

ACCP is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis Methods and Chemical Transformations

  • Synthesis of α-Aminophosphonates : 2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates were synthesized using a three-component condensation reaction involving 2-cyclopropylpyrimidin-4-carbaldehyde, highlighting a method for creating compounds with potential biological activity (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

  • Formation of 4-Aminopyrimidine Derivatives : A TfOH-mediated cycloaddition of ynamides with nitriles was developed to synthesize multi-substituted 4-aminopyrimidine, showcasing an efficient method for producing these derivatives (Ping-Fan Chen, Caixia Song, Wan-shu Wang, Xue Yu, & Yu Tang, 2016).

  • Synthesis of Arylpyrimidines : An electrochemical method was employed to synthesize 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, offering a novel approach for creating these compounds under mild conditions (S. Sengmany, E. L. Gall, & Eric Léonel, 2011).

  • Synthesis of 2-aminopyrimidine Containing Compounds : The study discussed approaches to forming the 2-aminopyrimidine system, crucial for the biological properties of its derivatives, and their applications in pharmaceutical synthesis (E. Koroleva, K. Gusak, & Zh. V. Ignatovich, 2010).

Biological Applications

Safety And Hazards

The safety information for ACCP indicates that it has several hazard statements: H302-H315-H319-H332-H335. Precautionary measures include P280-P305+P351+P338-P310 . This suggests that ACCP may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2-amino-4-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-9-5(4-1-2-4)3-6(11)10-7/h3-4H,1-2H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEQZBGKOFFIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-cyclopropylpyrimidin-4-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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